REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[CH2:7][CH2:6][N:5]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH2:4]1.[CH2:16]([NH2:18])[CH3:17]>>[CH2:16]([NH:18][CH2:2][CH:3]1[CH2:7][CH2:6][N:5]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH2:4]1)[CH3:17]
|
Name
|
3-(chloromethyl)-1-(1-phenylethyl)pyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1CN(CC1)C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a thick syrup which
|
Type
|
ADDITION
|
Details
|
was treated with 50 ml 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC1CN(CC1)C(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.49 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |